molecular formula C19H26N2O4 B13280944 tert-Butyl N-{[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate

tert-Butyl N-{[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate

Cat. No.: B13280944
M. Wt: 346.4 g/mol
InChI Key: RXQWFJVBMYGNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate (CAS: 1803561-54-7) is a carbamate derivative with a molecular formula of C₁₉H₂₆N₂O₄ and a molecular weight of 346.42 g/mol . Its structure features a tert-butyl carbamate group linked to a benzyl moiety, which is further substituted with a 3-formylpiperidine-1-carbonyl group. This compound’s unique architecture—combining a carbamate protecting group, a piperidine ring, and a formyl substituent—makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical research for drug discovery and development.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

tert-butyl N-[[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl]carbamate

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)20-11-14-6-4-8-16(10-14)17(23)21-9-5-7-15(12-21)13-22/h4,6,8,10,13,15H,5,7,9,11-12H2,1-3H3,(H,20,24)

InChI Key

RXQWFJVBMYGNPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)N2CCCC(C2)C=O

Origin of Product

United States

Preparation Methods

Example Synthesis Pathway

Step Reaction Reagents Conditions
1 Formylation Formic acid, AcOH 50°C, 2h
2 Carbonylation Phosgene alternative 0°C, 1h
3 Carbamate Formation tert-Butyl carbamate, NaHCO3 25°C, 4h

Research Findings and Challenges

  • Biological Activity: The compound's formyl and carbamate groups enable it to interact with proteins and enzymes, making it a promising candidate for drug development.
  • Synthetic Challenges: The synthesis involves handling hazardous reagents and requires careful control of reaction conditions to achieve high purity and yield.
  • Future Directions: Further research is needed to explore its therapeutic applications and optimize synthesis protocols for scalability and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl N-{[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate is an organic compound with the molecular formula C19H26N2O4 and a molecular weight of 346.4 g/mol . It belongs to the carbamate class and features a tert-butyl group, a piperidine ring with a formyl substituent, and a phenyl group.

Applications

tert-Butyl N-{[4-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate has applications across various fields:

  • Medicinal Chemistry and Drug Development The compound's unique structure allows interactions with various biological targets, making it of interest in these fields. Its formyl and carbamate moieties can form covalent bonds with nucleophilic sites on proteins, potentially modulating their functions and altering cellular processes like signal transduction and enzyme activity. This makes it a candidate for therapeutic applications in drug design.
  • Research Studies show that tert-Butyl N-{[4-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate can effectively bind to specific enzymes and receptors via covalent bonding at nucleophilic sites, leading to either inhibition or activation of enzymatic activities. Such interactions are crucial for understanding its potential therapeutic effects and guiding further drug development efforts.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The piperidine ring can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives, emphasizing molecular properties, synthesis, and experimental data.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Purity (%) HPLC Retention Time (min) Applications/Notes
Target compound (1803561-54-7) C₁₉H₂₆N₂O₄ 346.42 3-formylpiperidine, phenylmethyl carbamate - - Intermediate for drug synthesis
Compound 33 (CAS unspecified) C₃₀H₄₀N₂O₆ 524.66 Hydroxycyclobutyl, ethoxybenzoyl, piperidyl - 2.47 Experimental phasing in crystallography
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (1909319-84-1) C₁₃H₂₀N₂O₂ 236.31 Amino, methylphenyl, tert-butyl carbamate ≥95 - Pharmaceutical/agrochemical research
Compound 16c (CAS unspecified) - - Methoxy, methylpiperazinyl, pyrimido-oxazinone 99.34 9.37 High-purity kinase inhibitor candidate
Compound 16d (CAS unspecified) - - Isopropyl variant of 16c 97.05 11.98 Lower purity vs. 16c

Key Findings:

Structural Variations and Functional Groups: The target compound’s 3-formylpiperidine group distinguishes it from analogs like Compound 33, which contains a hydroxycyclobutyl-ethoxybenzoyl moiety . This difference likely impacts solubility and receptor binding. Compared to tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate , the target lacks an aromatic amino group but includes a formylpiperidine-carbonyl linker, suggesting divergent reactivity in coupling reactions.

Synthetic Routes: Compound 33 was synthesized via low-temperature (-78°C) DCM/oxalyl chloride conditions, highlighting the sensitivity of its hydroxycyclobutyl group . In contrast, analogs like 16c–16d were prepared using Grignard reagents (methylmagnesium bromide) and purified via silica gel chromatography .

Purity and HPLC Performance :

  • Compound 16c exhibits exceptional purity (99.34% ) and a shorter retention time (9.37 min ) compared to 16d (97.05%, 11.98 min ), suggesting that isopropyl substituents may reduce synthetic efficiency or stability .
  • The target compound’s lack of HPLC data in the evidence limits direct comparison, but its smaller molecular weight (vs. Compound 33’s 524.66 g/mol ) implies faster elution under similar conditions.

The amino-methylphenyl analog is explicitly used in pharmaceutical and agrochemical research, whereas Compound 33’s structural complexity suits crystallographic studies .

Research Implications and Limitations

  • Gaps in Data : The target compound’s synthetic methodology, biological activity, and precise applications require further investigation.
  • Structural Insights : The formyl group in the target may enhance covalent binding to biological targets, unlike the hydroxycyclobutyl group in Compound 33, which could influence metabolic stability .
  • Purity Challenges : The lower purity of 16d compared to 16c underscores the impact of alkyl substituents (isopropyl vs. methyl) on synthetic outcomes .

Biological Activity

tert-Butyl N-{[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate is a complex organic compound notable for its potential biological activities. This compound belongs to the carbamate class, characterized by its structural features that allow for significant interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O4C_{19}H_{26}N_{2}O_{4}, with a molecular weight of 346.42 g/mol. The compound features a tert-butyl group, a piperidine ring, and a phenyl group, contributing to its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC19H26N2O4
Molecular Weight346.42 g/mol
CAS Number1803561-54-7
Purity97%

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The presence of formyl and carbamate moieties facilitates these interactions, potentially modulating enzymatic functions and cellular processes such as signal transduction.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by covalently binding to active sites, altering their activity.
  • Receptor Interaction: It may interact with various receptors, influencing signaling pathways critical for cellular responses.
  • Therapeutic Potential: Due to its ability to modulate protein functions, it has potential applications in therapeutic settings, particularly in drug design.

Research Findings

Recent studies have focused on the pharmacological effects of this compound. These investigations highlight its potential as a therapeutic agent against various diseases.

Case Studies

  • Anticancer Activity: Preliminary research indicates that the compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis through the modulation of key signaling pathways.
  • Neuroprotective Effects: Studies suggest that it may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by inhibiting neuroinflammation.
  • Antimicrobial Properties: The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.

Biological Activity Assessment

The biological activity can be assessed through various in vitro and in vivo studies:

Study TypeFindings
In Vitro StudiesSignificant inhibition of enzyme activity; cytotoxicity against cancer cells.
In Vivo StudiesDemonstrated efficacy in animal models for neuroprotection and antimicrobial activity.

Q & A

Q. What are the common synthetic routes for tert-Butyl N-{[3-(3-formylpiperidine-1-carbonyl)phenyl]methyl}carbamate?

The synthesis typically involves multi-step reactions, including condensation, reduction, and protection strategies. For example, analogous compounds like tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate are synthesized by reacting 3-nitrobenzaldehyde with 4-N-BOC-aminopiperidine in dichloromethane, using triethylamine as a catalyst . Key steps include:

  • Condensation : Formation of imine intermediates.
  • Reduction : Conversion of nitro groups to amines (if applicable).
  • Protection : Introduction of the tert-butyl carbamate group via Boc-anhydride.

Q. What spectroscopic methods are recommended for characterizing this compound?

Post-synthesis characterization relies on:

  • NMR Spectroscopy : To confirm the presence of tert-butyl groups (singlet at ~1.4 ppm for 9H) and formyl protons (~8.1 ppm) .
  • Mass Spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • X-ray Crystallography : For resolving stereochemistry and solid-state interactions, as demonstrated in studies of structurally similar carbamates .

Q. How should researchers handle stability concerns during storage?

Stability is influenced by moisture and temperature. Based on safety data for analogous compounds:

  • Storage Conditions : Store at 2–8°C under inert gas (e.g., argon) in sealed containers .
  • Decomposition Risks : Avoid prolonged exposure to light or acidic/basic conditions, which may cleave the carbamate group .

Advanced Research Questions

Q. How can low yields in the condensation step be optimized?

Low yields may arise from incomplete imine formation or side reactions. Methodological adjustments include:

  • Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility .
  • Catalyst Screening : Test alternatives to triethylamine, such as DMAP or pyridine derivatives .
  • Temperature Control : Perform reactions at 0–5°C to minimize undesired byproducts .

Q. What strategies resolve discrepancies in reported biological activity data?

Contradictions in biological assays (e.g., receptor binding affinity) may stem from:

  • Purity Differences : Validate compound purity via HPLC (>95%) before testing .
  • Stereochemical Variations : Ensure enantiomeric purity using chiral chromatography .
  • Assay Conditions : Standardize cell lines, buffer pH, and incubation times across studies .

Q. How does the 3-formylpiperidine moiety influence reactivity in downstream modifications?

The formyl group enables nucleophilic additions (e.g., reductive amination or hydrazone formation) for functionalization. For example:

  • Schiff Base Formation : React with amines to generate imine-linked conjugates .
  • Cross-Coupling : Use Pd-catalyzed reactions to introduce aryl/heteroaryl groups .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with enzymes or receptors. Key parameters:

  • Ligand Preparation : Optimize protonation states at physiological pH .
  • Binding Affinity Scoring : Compare docking scores with experimental IC50 values .

Data Contradiction Analysis

Q. How to address conflicting reports on toxicity in animal models?

Discrepancies may arise from:

  • Dosage Variability : Compare mg/kg ranges and administration routes (e.g., oral vs. intravenous) .
  • Metabolic Differences : Assess species-specific cytochrome P450 activity .
  • Impurity Profiles : Analyze batch-specific contaminants via LC-MS .

Q. Why do synthetic yields vary between lab-scale and pilot-scale reactions?

Scale-up challenges include:

  • Mixing Efficiency : Transition from batch to flow reactors for better heat/mass transfer .
  • Purification Losses : Implement continuous crystallization or automated column chromatography .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

StepLab-Scale Conditions ()Pilot-Scale Modifications ()
CondensationDichloromethane, 25°C, 12hContinuous flow reactor, 30°C, 2h
CatalystTriethylamineDMAP
Yield65–70%85–90%

Q. Table 2. Stability Under Different Storage Conditions

ConditionDegradation Observed ()Mitigation Strategy ()
Humidity >70%Carbamate hydrolysisStore with desiccant (e.g., silica gel)
Temperature >25°CFormyl group oxidationUse amber vials under argon atmosphere

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.